Mpo-IN-6

Myeloperoxidase Enzymatic inhibition Cardiovascular research

Disentangling MPO-driven oxidative damage from metabolic dysregulation in diabetic cardiovascular models is a persistent challenge. MPO-IN-6 (ADC) overcomes this by simultaneously inhibiting MPO (IC50 = 10 μM), DPP-4 (IC50 = 31.02 μM), and α-glucosidase (IC50 = 46.05 μM), while providing direct radical-scavenging activity (DPPH IC50 = 41.04 μM; ABTS IC50 = 66.13 μM). This polypharmacology enables integrated pathway studies unattainable with selective probes. • Multi-target engagement: MPO/DPP-4/α-GD inhibition in a single agent. • Dual functionality: enzymatic inhibition plus intrinsic antioxidant capacity. • Crystallographically characterized (monoclinic, Z=4) with validated synthetic route.

Molecular Formula C16H12N2O6
Molecular Weight 328.28 g/mol
Cat. No. B12362718
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMpo-IN-6
Molecular FormulaC16H12N2O6
Molecular Weight328.28 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC(=CC=C1)NC(=O)C2=CC3=C(C=C2[N+](=O)[O-])OCO3
InChIInChI=1S/C16H12N2O6/c1-9(19)10-3-2-4-11(5-10)17-16(20)12-6-14-15(24-8-23-14)7-13(12)18(21)22/h2-7H,8H2,1H3,(H,17,20)
InChIKeyQFMIOWCADIXQPP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

MPO-IN-6 (ADC): Multi-Target MPO Inhibitor


MPO-IN-6, also designated as compound ADC, is a synthetic methylenedioxyphenyl-based amide derivative that functions as a myeloperoxidase (MPO) inhibitor with ancillary activity against dipeptidyl peptidase-4 (DPP-4) and α-glucosidase (α-GD) [1]. Synthesized and characterized via 1H and 13C NMR, FT-IR, HRMS, and single-crystal X-ray diffraction, ADC crystallizes as a monoclinic molecule with Z=4 and exhibits an electrophilicity index exceeding 1.5 eV, indicating its capacity for electrophilic interactions with biomolecules [1]. As a research tool, MPO-IN-6 is categorized as a potential cardiovascular preventive agent and is supplied for in vitro and preclinical investigations .

Workflow Cardiovascular pathway research tool for in vitro and preclinical investigations
Target Profile Multi-target enzyme inhibition: MPO, DPP-4, α-glucosidase
Compound Type Synthetic methylenedioxyphenyl amide; crystallographically characterized scaffold

MPO-IN-6 Non-Interchangeability


MPO-IN-6 distinguishes itself from other MPO inhibitors through its unique multi-target profile and its electrophilic mechanism of action. Unlike potent, selective MPO inhibitors such as 4-ABAH (IC50 = 0.3 µM against purified MPO [1]), PF-06281355 (IC50 = 1.5 µM in LPS-stimulated whole blood ), or clinical-stage inhibitors like Verdiperstat (IC50 = 630 nM ), MPO-IN-6 demonstrates a distinct, moderate MPO inhibition (IC50 = 10 µM) alongside DPP-4 and α-GD inhibition [2]. This polypharmacology precludes its direct substitution as a selective MPO probe. Furthermore, its inherent antioxidant capacity (DPPH IC50 = 41.04 µM, ABTS IC50 = 66.13 µM [2]) adds a functional layer not present in purely enzymatic inhibitors. Therefore, experimental outcomes obtained with MPO-IN-6 cannot be replicated by substituting it with other MPO inhibitors lacking this specific combination of activities.

Multi-target profile differs

Selective MPO inhibitors (e.g., 4-ABAH, PF-06281355) lack DPP-4 and α-glucosidase activity, limiting direct pathway substitution.

Antioxidant capacity adds functional layer

Intrinsic radical scavenging is not present in purely enzymatic MPO inhibitors, altering oxidative stress endpoint interpretation.

Polypharmacology may shift readouts

Combined enzyme and radical effects can confound mechanism-of-action studies designed for selective MPO probes.

MPO-IN-6 Quantitative Comparison


ADC vs. MDC: MPO Inhibition Potency

In vitro enzymatic assays reveal that MPO-IN-6 (ADC) inhibits myeloperoxidase with an IC50 of 10 µM, whereas its close structural analog, MDC, demonstrates greater potency and selectivity for MPO [1]. The study explicitly notes that MDC is more selective toward MPO and more potent than ADC [1].

MPO Inhibition
Head-to-head
ADC 10 µM; MDC more potent (fold-difference not quantified)
Moderate MPO inhibition context relative to structural analog
MDC reported as more selective toward MPO; full text for exact ratio
Myeloperoxidase Enzymatic inhibition Cardiovascular research

Antioxidant Capacity: DPPH and ABTS Assays

MPO-IN-6 exhibits direct radical scavenging activity, with IC50 values of 41.04 µM against DPPH radical and 66.13 µM against ABTS•+ radical [1]. This antioxidant property is intrinsic to the compound's electrophilic nature and is not a universal feature of all MPO inhibitors.

Radical Scavenging
Class-level
DPPH IC50 41.04 µM; ABTS IC50 66.13 µM
Direct antioxidant capacity context
Not reported for selective MPO inhibitors; functional differentiation
Antioxidant Radical scavenging Oxidative stress

Multi-Target Inhibition Profile vs. Selective Inhibitors

Unlike selective MPO inhibitors such as 4-ABAH (IC50 = 0.3 µM for MPO only) [1] or PF-06281355 (selective for MPO over 50 targets) , MPO-IN-6 inhibits three distinct enzymes: MPO (IC50 = 10 µM), DPP-4 (IC50 = 31.02 µM), and α-glucosidase (IC50 = 46.05 µM) [2]. This polypharmacology is unique among reported MPO inhibitors.

Multi-Target Profile
Cross-study comparable
MPO 10 µM, DPP-4 31.02 µM, α-GD 46.05 µM
Polypharmacology tool context vs. selective inhibitors
33-fold less MPO potent than 4-ABAH; additional DPP-4/α-GD engagement
Polypharmacology DPP-4 α-glucosidase Metabolic syndrome

Molecular Docking: ADC vs. MDC

Molecular docking simulations against myeloperoxidase protein revealed that both ADC (MPO-IN-6) and its analog MDC achieved favorable docking scores, with ADC scoring -7.79 kcal/mol compared to -7.74 kcal/mol for MDC [1]. The study notes that MPO was the most favorable target among those tested.

MPO Docking
Head-to-head
ADC -7.79 kcal/mol vs. MDC -7.74 kcal/mol
In silico binding evidence supports active-site interaction
Comparable docking scores; MPO most favorable target tested
Molecular docking In silico Binding affinity

MPO-IN-6 Research Application Scenarios


Multi-Target Cardio-Metabolic Disease Models

In preclinical models where MPO-mediated oxidative stress coexists with metabolic dysregulation (e.g., diabetic cardiovascular complications), MPO-IN-6 can be employed to simultaneously modulate MPO activity (IC50 = 10 µM), DPP-4 (IC50 = 31.02 µM), and α-glucosidase (IC50 = 46.05 µM) [1]. This polypharmacology makes it uniquely suitable for studying integrated disease pathways, whereas selective MPO inhibitors like PF-06281355 would only address the inflammatory oxidase component.

Combined Enzymatic and Radical Scavenging Activity

For experiments designed to assess the interplay between enzymatic MPO inhibition and direct radical scavenging, MPO-IN-6 offers a distinct advantage due to its documented antioxidant capacity (DPPH IC50 = 41.04 µM; ABTS IC50 = 66.13 µM) [1]. This dual functionality allows researchers to parse the contributions of MPO-derived oxidants versus exogenous radical species in cellular or acellular oxidative stress assays, a capability not provided by pure enzymatic inhibitors like 4-ABAH [2].

Lead Optimization and SAR Studies

As a characterized methylenedioxyphenyl-based amide with confirmed MPO docking (-7.79 kcal/mol) and moderate enzymatic inhibition [1], MPO-IN-6 (ADC) serves as a validated starting point for medicinal chemistry campaigns. Its well-defined synthetic route and crystallographic data (monoclinic, Z=4) [1] enable systematic derivatization to improve MPO potency and selectivity, with the direct comparator MDC providing a benchmark for improved activity [1].

Polypharmacology vs. Selective Inhibition

Researchers designing studies to evaluate the therapeutic hypothesis of 'dirty drug' multi-target engagement versus clean selective inhibition in cardiovascular protection can utilize MPO-IN-6 as the multi-target arm. Its activity against MPO, DPP-4, and α-GD [1] can be directly contrasted with selective agents (e.g., Verdiperstat for MPO , sitagliptin for DPP-4, acarbose for α-GD) to delineate pathway-specific versus combined effects.

Application
Selection Property
Validation Focus
Cardiometabolic disease pathway studies
Multi-target enzyme inhibition profile
MPO/DPP-4/α-GD pathway crosstalk
Oxidative stress pathway research
Dual MPO inhibition and radical scavenging
MPO-dependent vs. exogenous ROS contribution
Medicinal chemistry lead optimization
Crystallographically characterized scaffold
MPO docking and inhibitory activity improvement
Polypharmacology vs. selective inhibition studies
Multi-target engagement profile
Combined vs. single-target pathway effects

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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